Computational Physicochemical Profile Provides a Baseline for Differentiating from De-methoxylated Analogs
The compound's computed lipophilicity (XLogP3-AA = 2.7) and hydrogen bonding capacity (2 donors, 6 acceptors) differentiate it from close structural analogs where a methoxy group is absent [1]. For example, the des-methoxy analog 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol (CAS 105258-11-5) is predicted to have a lower XLogP (approx. 2.1) and reduced hydrogen bond acceptor count [2]. This computational difference translates to altered passive membrane permeability and solubility profiles, critical for cellular assay performance.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol (estimated XLogP3-AA ≈ 2.1) |
| Quantified Difference | Δ XLogP ≈ +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm |
Why This Matters
For procurement decisions in fragment-based or cell-based screening, a higher logP value indicates greater membrane permeability potential, which is a key selection criterion for probe compounds.
- [1] PubChem. (2025). Compound Summary for CID 2026057: 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [2] MolAid. (n.d.). Chemical Profile: 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol (CAS 105258-11-5). Retrieved April 28, 2026. View Source
